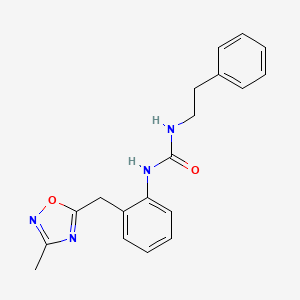

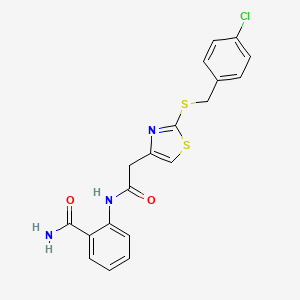

![molecular formula C11H8F3NO3S B2841530 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone CAS No. 342885-53-4](/img/structure/B2841530.png)

2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone is a useful research compound. Its molecular formula is C11H8F3NO3S and its molecular weight is 291.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrophilic Trifluoromethylthiolation Reagents

In the study of electrophilic trifluoromethylthiolation, compounds similar to 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone have been utilized as building blocks and reagents. For example, diazo compounds have been redisclosed as effective electrophilic trifluoromethylthiolation reagents under copper catalysis, transforming enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds (Huang et al., 2016).

Chemoenzymatic Synthesis

Another application is seen in the chemoenzymatic synthesis of precursors for pharmaceuticals. A sequential methodology combining palladium-catalyzed cross-coupling with bioreduction has been used to achieve stereoselective routes towards specific inhibitors, demonstrating the role of similar compounds in synthesizing biologically relevant molecules (González‐Martínez et al., 2019).

Vinyl Triflone Synthesis

Vinyl triflone, a structure containing the trifluoromethanesulfonyl group, highlights the utility of similar compounds in material science and medicinal chemistry. Research into vinyl triflones, which exploit the electron-withdrawing power of the triflyl group, indicates their potential in various applications, though they are not widely available due to synthesis challenges (Xu et al., 2013).

C-H Triflation

The C-H triflation of BINOL derivatives using specific reagents demonstrates the synthesis of highly oxidized compounds which can be further converted to useful derivatives. This process emphasizes the manipulation of chemical structures for the development of novel compounds (Nakazawa et al., 2019).

Hyperbranched Polymers

Finally, hyperbranched polymers with controlled degrees of branching from 0 to 100% have been synthesized using compounds with similar structural motifs, indicating the role of these materials in the development of new polymeric materials with customizable properties (Segawa et al., 2010).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives a valuable scaffold for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . This can result in a range of changes, from altering the activity of the target to modulating signal transduction pathways .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways, and the specific effects would depend on the exact nature of the indole derivative and its targets .

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could potentially be quite diverse, depending on the specific targets and pathways involved .

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(1-methylsulfonylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3S/c1-19(17,18)15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZHAYBBFCRIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methoxy]-3-(hydroxymethyl)benzaldehyde](/img/structure/B2841452.png)

![Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B2841459.png)

![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea](/img/structure/B2841461.png)

![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2841462.png)

![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)